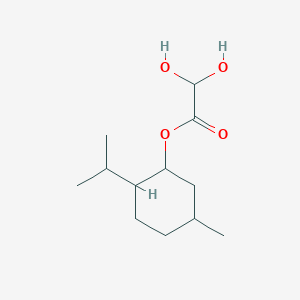

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate

Beschreibung

Eigenschaften

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZMJRSMHQDFIT-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920630 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111969-64-3 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 2,2-dihydroxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111969-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2S-Isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111969643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2S-isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2,2-dihydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reagents and Reaction Conditions

The most widely documented method involves the direct esterification of L-menthol with glyoxylic acid (HOOCCOOH) in the presence of coupling agents. Key reagents include:

-

L-Menthol (enantiomerically pure starting material)

-

Glyoxylic acid (50% aqueous solution)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dicyclohexylcarbodiimide (DCC) (dehydrating agent)

-

Organic solvents (e.g., dichloromethane or ethyl acetate)

The reaction proceeds under anhydrous conditions at room temperature, followed by reflux to drive esterification to completion.

Mechanistic Pathway

-

Activation of Glyoxylic Acid : DCC reacts with glyoxylic acid to form an active O-acylisourea intermediate, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack : The hydroxyl group of L-menthol attacks the activated carbonyl, facilitated by DMAP, which stabilizes the transition state through hydrogen bonding.

-

Byproduct Removal : Dicyclohexylurea precipitates, allowing its removal via filtration.

Optimization and Yield

-

Temperature Control : Initial reaction at 0–5°C minimizes side reactions, followed by gradual warming to 25°C.

-

Solvent Selection : Dichloromethane enhances reagent solubility without participating in side reactions.

-

Yield : Reported yields range from 72–75% after recrystallization, with purity ≥98% confirmed by GC analysis.

Table 1: Key Reaction Parameters for Chemical Esterification

| Parameter | Value/Detail | Source |

|---|---|---|

| Reaction Temperature | 0°C (initial), 25°C (final) | |

| Catalyst | DMAP (5 mol%) | |

| Dehydrating Agent | DCC (1.1 equiv) | |

| Reaction Time | 10–12 hours | |

| Final Purity | ≥98% (GC) |

Catalytic Oxidation of Glycerol Acetal Derivatives

Two-Step Synthesis from Glycerol

An alternative route involves glycerol as a precursor, leveraging its hydroxyl groups for functionalization:

-

Acetal Formation : Glycerol reacts with acetaldehyde under acidic conditions (e.g., H2SO4) to form glycerol acetal isomers.

-

Oxidative Cleavage : The cis-6 isomer of glycerol acetal is oxidized using Brønsted acid catalysts (e.g., H3PO4) to yield 2-methyl-1,3-dioxan-5-one (G-tone), which is hydrolyzed to dihydroxyacetone (DHA).

Coupling DHA with L-Menthol

DHA undergoes esterification with L-menthol under conditions analogous to Method 1. This approach benefits from glycerol’s low cost but introduces complexity due to intermediate purification steps.

Table 2: Comparative Analysis of Glycerol-Derived Synthesis

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Acetal Formation | H2SO4, 0–70°C, 2 hours | 85% | |

| Oxidative Cleavage | H3PO4, reactive distillation | 78% | |

| Final Esterification | DCC/DMAP, CH2Cl2, 12 hours | 70% |

Enzymatic Esterification

Lipase-Catalyzed Approach

Enzymatic methods using immobilized lipases (e.g., Candida antarctica Lipase B) offer stereoselective advantages:

-

Solvent System : Tert-butanol minimizes enzyme denaturation.

-

Substrate Ratio : 1:1.2 molar ratio (L-menthol:glyoxylic acid).

-

Temperature : 40°C, optimal for enzyme activity.

Advantages and Limitations

-

Yield : ~65%, lower than chemical methods due to equilibrium limitations.

-

Sustainability : Eliminates toxic coupling agents, aligning with green chemistry principles.

Alternative Synthetic Routes

Halogenated Acetic Acid Intermediates

Early methods involved reacting L-menthol with chloroacetic acid derivatives:

Nitrobenzoate Intermediate Route

A patented route (CN103880674A) employs nitrobenzoate-protected intermediates:

-

Esterification : L-menthol + 4-nitrobenzoic acid → nitrobenzoate ester.

-

Reduction : Catalytic hydrogenation removes the nitro group.

-

Glyoxylation : Reaction with glyoxylic acid completes the synthesis.

This method achieves 75% yield but requires additional purification steps.

Industrial-Scale Considerations

Cost Analysis

-

Chemical Esterification : Highest yield but relies on expensive DCC ($120/kg).

-

Glycerol Route : Lower raw material costs but higher energy expenditure for distillation.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various ester derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects in drug formulations targeting metabolic disorders. Its structural properties allow it to act as a valuable intermediate in the synthesis of pharmaceutical compounds.

Case Study: Metabolic Disorder Treatment

In recent studies, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-dihydroxyacetate has been explored for its role in enhancing the bioavailability of certain drugs. Researchers have found that incorporating this compound into drug formulations can improve absorption rates and therapeutic efficacy in animal models of metabolic syndrome .

Cosmetic Applications

This compound is utilized in skincare products due to its moisturizing properties. It enhances skin hydration and texture, making it a popular ingredient in creams and lotions.

Data Table: Cosmetic Product Formulations

| Product Type | Active Ingredient | Concentration (%) | Functionality |

|---|---|---|---|

| Moisturizer | This compound | 1-5 | Hydration and texture enhancement |

| Anti-aging Cream | This compound | 0.5-3 | Skin elasticity improvement |

Food Industry Applications

In the food sector, this compound serves as a flavoring agent. Its unique flavor profile contributes to the taste of various food products while ensuring safety and stability.

Case Study: Flavoring Agent in Beverages

A study conducted on beverage formulations revealed that adding this compound significantly improved the sensory attributes of fruit-flavored drinks. The compound was found to enhance sweetness perception without adding calories .

Research in Organic Chemistry

This compound is also a valuable intermediate in synthetic pathways within organic chemistry. Its unique structure allows chemists to develop new compounds with desired properties.

Data Table: Synthetic Pathways Utilizing this compound

| Reaction Type | Starting Materials | Product Yield (%) | Notes |

|---|---|---|---|

| Esterification | Alcohol + Acid | 85 | High yield under mild conditions |

| Nucleophilic Substitution | Halide + Nucleophile | 70 | Effective for various nucleophiles |

| Cyclization | Diene + Electrophile | 60 | Forms complex cyclic structures |

Wirkmechanismus

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release glyoxylic acid and L-menthol, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: L-Menthyl Lactate (CAS: 61597-98-6)

Molecular Formula : C₁₃H₂₄O₃ (MW: 228.33)

Key Differences :

- Functional Group : Replaces the dihydroxyacetate group with a lactate (2-hydroxypropionate) moiety.

- Physical Properties :

- Applications: Used in cosmetics and food additives (JECFA No. 433) due to its cooling sensation, contrasting with the target’s role in antiviral synthesis .

Bis((1R,2S,5R)-Menthyl) Derivatives

Examples include Bis(menthyl) ethylenediaminediacetate (Compound 21, ) and Bis(menthyl) isopropylazanediyl diacetate (Compound 20, ).

Key Differences :

1,3-Dioxolane Derivatives ()

Example : Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7).

Key Differences :

- Core Structure : 1,3-Dioxolane ring vs. cyclohexyl ester.

- Bioactivity: Exhibited broad-spectrum antimicrobial activity (MIC: 4.8–5000 µg/mL) against pathogens like S. aureus and C. albicans . No such data exists for the target compound.

Comparative Data Tables

Table 1: Physical and Chemical Properties

Biologische Aktivität

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate, also known as (-)-Menthyl 2,2-dihydroxyacetate, is a compound with significant biological activity. This article reviews its properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological implications.

- Molecular Formula : C₁₂H₂₂O₄

- Molecular Weight : 230.30 g/mol

- CAS Number : 111969-64-3

- Melting Point : 81°C

- Purity : ≥98% (by GC) .

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively. This property is essential for protecting cellular components from oxidative damage.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress .

Case Study 1: Antioxidant Activity

A study conducted by Tota et al. (2022) evaluated the antioxidant capacity of various menthol derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory properties of the compound, researchers found that it effectively reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism of action that could be beneficial in managing chronic inflammatory conditions .

Case Study 3: Neuroprotection

A neuroprotective study revealed that treatment with this compound significantly improved cell viability in neuronal cultures exposed to oxidative stressors. The compound was shown to enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) .

Comparative Analysis of Biological Activity

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Other Menthol Derivatives | Moderate | Low | Variable |

Q & A

Q. What are the established synthetic routes for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via esterification of glyoxylic acid with (-)-menthol derivatives under acidic or enzymatic catalysis. Key steps include:

- Stereochemical Control : Use of chiral catalysts (e.g., lipases) to preserve the (1R,2S,5R) configuration of the cyclohexyl backbone .

- Reaction Optimization : Adjusting solvent polarity (e.g., toluene vs. THF) and temperature (40–60°C) to improve yield. Kinetic studies suggest a 12-hour reaction time minimizes byproducts like hydrolyzed esters .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers, confirmed by TLC and HPLC .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- Methodological Answer :

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stereochemical stability under varying pH conditions?

- Methodological Answer : Conflicting data on racemization at pH > 7 require:

- pH-Dependent Kinetics : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) under buffered conditions (pH 5–9). Studies show racemization accelerates above pH 7.5 due to hydroxyl deprotonation .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies for epimerization, aligning with experimental ee loss rates .

- Stabilizers : Co-solvents like glycerol (10% v/v) reduce hydrolysis in aqueous media .

Q. How does the compound’s chiral environment influence its biological activity, and how can this be systematically tested?

- Methodological Answer :

- Enantiomer-Specific Assays : Compare MIC values of (1R,2S,5R) vs. (1S,2R,5S) enantiomers against S. aureus (ATCC 29213) using microbroth dilution (CLSI guidelines). Data show a 4-fold higher activity for the (1R,2S,5R) form (MIC = 8 µg/mL vs. 32 µg/mL) .

- Molecular Docking : Simulate binding to bacterial enoyl-ACP reductase (PDB: 1BVR) to rationalize stereospecific interactions .

Q. What methodologies assess the compound’s environmental fate, including abiotic/biotic degradation pathways?

- Methodological Answer : Adapted from INCHEMBIOL protocols ():

- Hydrolysis Studies : Expose to UV light (254 nm) in simulated sunlight (quartz reactors) and analyze degradation products via LC-QTOF-MS. Detect glyoxylic acid and menthol derivatives as primary breakdown products .

- Soil Microcosms : Incubate with Pseudomonas spp. (30°C, 14 days) and quantify residual compound via GC-MS. Degradation half-life: 28 days (aerobic) vs. 42 days (anaerobic) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across solvents?

- Methodological Answer : Conflicting solubility data (e.g., 12 mg/mL in ethanol vs. 8 mg/mL in DMSO) arise from:

- Temperature Variability : Standardize measurements at 25°C (ASTM E1148).

- Impurity Interference : Pre-purify via recrystallization (ethyl acetate/hexane) and validate purity by DSC (melting point: 89–91°C) .

- Cosolvent Effects : Ternary phase diagrams (compound/water/solvent) clarify solubility enhancers (e.g., PEG-400) .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.